molecular formula C12H14N4O B5578041 5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B5578041
M. Wt: 230.27 g/mol
InChI Key: AJZGPEGJRAOHRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1,2,4-triazin-6(1H)-ones, including derivatives similar to the targeted compound, typically involves cyclocondensation/cycloaddition pathways and base-catalyzed methylation. Novel syntheses have been developed, improving the overall yield and efficiency of producing methylated derivatives through the use of imidoyl chlorides and amino acid imidates (Collins, Hughes, & Johnson, 1999).

Molecular Structure Analysis The molecular structure of related 1,2,4-triazine derivatives has been characterized, showing the importance of hydrogen bonding and pi-pi stacking interactions in the crystallization process. These interactions contribute significantly to the stability and arrangement of molecules in the crystal lattice (Hwang et al., 2006).

Chemical Reactions and Properties Chemical reactions involving 1,2,4-triazine derivatives are diverse and include cyclocondensation with imidoyl chlorides and base-catalyzed methylation. These reactions are crucial for modifying the chemical structure and properties of the triazine derivatives (Collins, Hughes, & Johnson, 1999).

Physical Properties Analysis The crystal structure and physical properties of triazine derivatives are closely related to their molecular structure, with hydrogen bonding and pi-pi stacking interactions playing a significant role in determining their crystallization and stability (Hwang et al., 2006).

Chemical Properties Analysis The chemical properties of 1,2,4-triazine derivatives, such as reactivity and potential for further chemical modifications, are influenced by their structural features, including the presence of methyl and amino groups, which can undergo various chemical reactions to yield a wide range of compounds (Collins, Hughes, & Johnson, 1999).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Triazine Derivatives : Research has demonstrated methods for synthesizing 1,2,4-triazine derivatives, highlighting the significance of these compounds in chemical synthesis. For example, Chau et al. (1997) describe a method for transforming oxadiazolone derivatives into triazine-trione derivatives, a process important for creating various chemical compounds (Chau, Malanda, & Milcent, 1997).

Antimicrobial Applications

  • Antimicrobial Activities of Triazine Derivatives : Bektaş et al. (2010) synthesized novel triazole derivatives and assessed their antimicrobial activities, indicating the potential use of triazine compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Material Science and Polymer Applications

Corrosion Inhibition

properties

IUPAC Name

5-(2,4-dimethylanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-4-5-10(8(2)6-7)13-11-9(3)15-16-12(17)14-11/h4-6H,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZGPEGJRAOHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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